
Cytidinesulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidinesulfate, also known as cytidine-5’-sulfate, is a nucleotide analog with the molecular formula C9H13N3O8S. It is a derivative of cytidine, where the cytidine molecule is bonded to a sulfate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidinesulfate typically involves the protection of cytidine followed by the introduction of the sulfate group. One common method involves the use of silicon etherification-protected N4-acetylcytosine and 1-chlorotriphenylformylribose under heated reflux conditions. The resulting product is then purified through recrystallization and column chromatography .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. Crystallization is a key step in the industrial process, where the solubility of this compound in various solvents is carefully controlled to produce high-quality crystals. This method ensures a large particle size, concentrated distribution, and high packing density .
化学反応の分析
Types of Reactions
Cytidinesulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing the sulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized cytidine derivatives, reduced cytidine compounds, and substituted cytidine analogs. These products have diverse applications in medicinal chemistry and biochemical research.
科学的研究の応用
Cytidinesulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleosides.
Biology: this compound is utilized in studies involving nucleic acid interactions and modifications.
作用機序
Cytidinesulfate exerts its effects by interacting with nucleotides and inhibiting the synthesis of DNA and RNA. It binds to the hydrophilic region of nucleotides, thereby inhibiting protein phosphatase activity in cells. This interaction disrupts the normal function of nucleic acids, leading to the inhibition of cell proliferation and viral replication .
類似化合物との比較
Similar Compounds
Cytidine: The parent compound of cytidinesulfate, used in various biochemical processes.
Cytidine monophosphate (CMP): A nucleotide involved in cellular metabolism.
Cytidine diphosphate (CDP): Another nucleotide with roles in lipid metabolism.
Cytidine triphosphate (CTP): A nucleotide essential for RNA synthesis.
Uniqueness of this compound
This compound is unique due to its sulfate group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as a medicinal intermediate, particularly in antiviral and antitumor therapies. The presence of the sulfate group also allows for unique interactions with nucleotides and proteins, making it a valuable compound in biochemical research .
特性
分子式 |
C18H28N6O14S |
|---|---|
分子量 |
584.5 g/mol |
IUPAC名 |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4) |
InChIキー |
LXAAYEPISPEVHD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
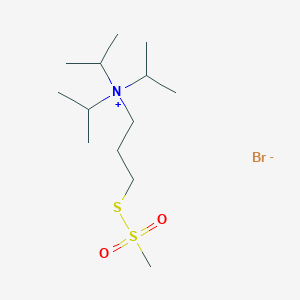

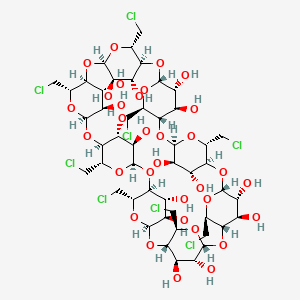
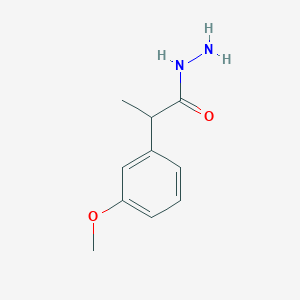
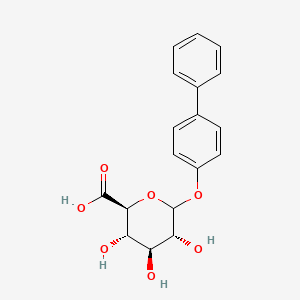
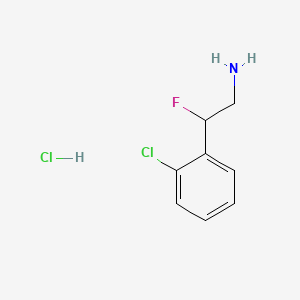

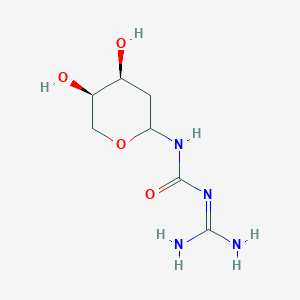

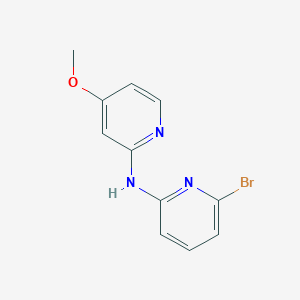
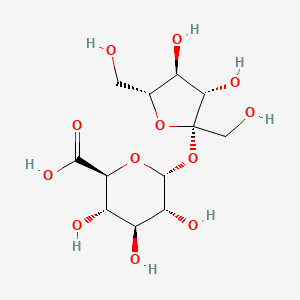
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)

